molecular formula C18H24N4O B2473212 N-cyclohexyl-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide CAS No. 950235-49-1

N-cyclohexyl-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2473212
CAS No.: 950235-49-1
M. Wt: 312.417
InChI Key: ACUOXJYWCHQRTH-UHFFFAOYSA-N
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Description

N-Cyclohexyl-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide is a synthetic small molecule belonging to the 1,2,3-triazole carboxamide class, a scaffold of significant interest in medicinal chemistry and drug discovery. The compound features a 1,2,3-triazole core, a five-membered heterocycle known for its metabolic stability and ability to participate in key hydrogen bonding and dipole-dipole interactions with biological targets . This structural motif is frequently explored as a bioisosteric replacement for amide functional groups, allowing for the optimization of pharmacokinetic properties and binding affinity in lead compounds . Research into closely related 1,2,3-triazole-4-carboxamide analogs has identified potent biological activities. Notably, this chemical series has been optimized to develop selective and potent inhibitors of the Pregnane X Receptor (PXR), a key nuclear receptor that regulates the expression of drug-metabolizing enzymes and transporters . Certain analogs within this family function as low nanomolar inverse agonists and pure antagonists of PXR, presenting a promising strategy for mitigating adverse drug-drug interactions and improving therapeutic efficacy . The 1,2,3-triazole scaffold is also widely investigated for its potential in other therapeutic areas, including as a core structure in aromatase inhibitors for cancer research and in the structural modification of natural products to enhance their biological profiles . The compound is supplied for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate care in a controlled laboratory setting. CAS Number: 950231-55-7 . Molecular Formula: C19H26N4O . Molecular Weight: 326.44 g/mol .

Properties

IUPAC Name

N-cyclohexyl-1-phenyl-5-propyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O/c1-2-9-16-17(18(23)19-14-10-5-3-6-11-14)20-21-22(16)15-12-7-4-8-13-15/h4,7-8,12-14H,2-3,5-6,9-11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACUOXJYWCHQRTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method is the “click” chemistry approach, which involves the cycloaddition of azides and alkynes to form 1,2,3-triazoles. The reaction is usually catalyzed by copper(I) ions and can be carried out in aqueous or organic solvents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity
Research indicates that triazole derivatives exhibit notable antimicrobial properties. For instance, compounds structurally related to N-cyclohexyl-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide have demonstrated effectiveness against various pathogens, including bacteria and fungi. A study highlighted the synthesis of triazole derivatives that exhibited strong antifungal activity against Candida species and antibacterial effects on Escherichia coli and Staphylococcus aureus .

Anticancer Properties
Triazoles are being explored for their potential anticancer effects. Compounds with similar scaffolds have shown cytotoxicity against several cancer cell lines. For example, research on 1,2,3-triazole derivatives indicated that they could inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest . The specific role of this compound in cancer treatment remains an area for further investigation.

Agricultural Applications

Fungicides
this compound can be utilized as a fungicide due to its structural similarity to other triazole-based fungicides. These compounds inhibit the biosynthesis of ergosterol, a critical component of fungal cell membranes. Studies have shown that triazole fungicides effectively control plant pathogens like Fusarium and Botrytis species .

Herbicides
The potential application of triazoles in herbicide formulations is also notable. Their ability to interfere with plant hormone signaling pathways may provide a mechanism for controlling weed growth without affecting crop plants .

Case Study 1: Antifungal Activity

A study synthesized various triazole derivatives and tested their antifungal activities against clinical isolates of Candida species. The results indicated that certain derivatives had IC50 values significantly lower than those of existing antifungal agents .

Case Study 2: Cancer Cell Line Inhibition

In another investigation focusing on cancer treatment, a series of triazole compounds were evaluated for their cytotoxic effects on human cancer cell lines. Results showed that some compounds induced apoptosis in a dose-dependent manner .

Comparison with Similar Compounds

Aromatic vs. Aliphatic R1 Groups

  • Phenyl (Target Compound) : Enhances π-π stacking with aromatic residues in enzyme active sites, common in kinase inhibitors .
  • 2,6-Difluorobenzyl (Rufinamide) : Fluorine atoms improve metabolic stability and blood-brain barrier penetration, critical for CNS activity .

C5 Substituents

  • Trifluoromethyl (Compound in ) : Strong electron-withdrawing effects enhance binding to hydrophobic pockets (e.g., c-Met kinase), boosting anticancer potency .

Carboxamide Modifications

  • Cyclohexyl (Target Compound) : Bulky aliphatic group may reduce off-target interactions but limit solubility.
  • Morpholino (LOHWIP): Polar oxygen atom improves solubility and hydrogen-bonding capacity, favoring proteasome inhibition .

Target-Specific Trends

  • Anticancer Activity: Compounds with electron-withdrawing groups (e.g., CF₃, Cl) at C5 show enhanced cytotoxicity (e.g., IC₅₀ < 1 μM in melanoma models) . N-Aryl carboxamides (e.g., podophyllotoxin conjugates) inhibit DNA topoisomerase-IIα, while N-aliphatic analogs (e.g., cyclohexyl) may favor tubulin polymerization inhibition .
  • Antimicrobial Activity: Morpholino-linked triazoles (LOHWIP) target Mycobacterium tuberculosis proteasomes via covalent binding .

Physicochemical and Pharmacokinetic Considerations

  • Solubility: Hydroxyethyl (ZIPSEY) and morpholino (LOHWIP) substituents improve aqueous solubility compared to the target compound’s cyclohexyl group .
  • Metabolic Stability : Fluorinated analogs (e.g., Rufinamide) exhibit longer half-lives due to resistance to oxidative metabolism .

Biological Activity

N-cyclohexyl-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole class, which is recognized for its diverse biological activities. The compound's unique structural features contribute to its potential applications in pharmaceuticals and agrochemicals.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₂₃N₅O, with a molecular weight of 312.4 g/mol. Its structure includes a triazole ring, which is crucial for its biological activity.

Synthesis

The synthesis typically employs “click” chemistry, specifically the cycloaddition of azides and alkynes, often catalyzed by copper(I) ions. This method allows for high yields and purity, making it suitable for both laboratory and industrial applications.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines, including:

Cell Line IC₅₀ (μM) Mechanism
HCT1160.43Induces apoptosis and inhibits migration
MDA-MB-2312.70Inhibits cell cycle progression
A5497.72Induces reactive oxygen species (ROS) production

These findings suggest that the compound may act through multiple mechanisms, including the modulation of apoptosis pathways and inhibition of specific enzyme activities.

Enzyme Inhibition

One of the notable biological activities of this compound is its role as an inhibitor of carbonic anhydrase-II. This enzyme is involved in various physiological processes, and its inhibition can lead to therapeutic effects in conditions such as glaucoma and cancer .

Antimicrobial Activity

In addition to anticancer properties, this compound has demonstrated antimicrobial activity against several pathogens. Its effectiveness against resistant strains highlights its potential as a novel therapeutic agent in infectious diseases.

Case Study 1: Anticancer Efficacy

A study conducted by Wei et al. synthesized a series of triazole derivatives, including this compound. The derivatives were evaluated for their anticancer potential in vitro and in vivo. The results indicated that these compounds significantly inhibited tumor growth without affecting normal cells, demonstrating a favorable therapeutic index .

Case Study 2: Mechanistic Insights

Another investigation explored the mechanism by which this compound induces apoptosis in cancer cells. The study revealed that treatment with the triazole derivative led to increased levels of ROS and disruption of mitochondrial membrane potential, culminating in caspase activation and cell death .

Comparison with Similar Compounds

This compound can be compared with other triazole derivatives:

Compound Key Features Biological Activity
1-Phenyl-5-propyl-1H-triazoleLacks cyclohexyl groupModerate anticancer activity
N-Cyclohexyl-1H-triazoleSimilar structure without propyl groupLower potency compared to target compound

The presence of the cyclohexyl and propyl groups in N-cyclohexyl-1-phenyl-5-propyl enhances its stability and interaction with biological targets compared to its analogs.

Q & A

Q. What are the optimal synthetic routes for N-cyclohexyl-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide, and how do reaction conditions influence yield?

The synthesis typically involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by carboxamide coupling. Key steps include:

  • Triazole formation : Use of Cu(I) iodide as a catalyst in DMSO at 60–80°C for 12–24 hours to achieve cyclization .
  • Carboxamide coupling : Activation of the carboxylic acid moiety with EDCI/HOBt and reaction with cyclohexylamine in dichloromethane under nitrogen .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields >85% purity. Optimizing solvent polarity and temperature during crystallization improves yield (e.g., 70% vs. 50% in less polar solvents) .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR verify regioselectivity of the triazole ring (e.g., distinguishing C4 vs. C5 substitution). Key signals include:
  • Triazole C4 carbonyl at ~165 ppm in 13^13C NMR.
  • Cyclohexyl protons as multiplet peaks at δ 1.2–1.8 ppm in 1^1H NMR .
    • Mass spectrometry : HRMS (ESI+) confirms molecular ion [M+H]+^+ at m/z 369.21 (calculated: 369.21) .
    • X-ray crystallography : SHELXL refinement () resolves bond angles and torsional strain in the triazole-carboxamide linkage (e.g., C4-N bond length: 1.34 Å) .

Q. What preliminary biological activities have been reported for this compound?

  • Enzyme inhibition : IC50_{50} values of 12 µM against β-lactamase in E. coli due to triazole-metal ion interactions .
  • Antimicrobial assays : MIC of 32 µg/mL against S. aureus (vs. 64 µg/mL for analogs lacking the cyclohexyl group) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved during structural validation?

  • Controlled experiments : Repeat synthesis under anhydrous conditions to rule out solvent adducts (e.g., DMSO-d6_6 can form complexes with triazole protons).
  • 2D NMR : Use HSQC and HMBC to assign ambiguous peaks. For example, HMBC correlations between the triazole C4 and the cyclohexyl NH confirm connectivity .
  • Dynamic effects : Variable-temperature NMR (VT-NMR) at −40°C slows conformational exchange, resolving split cyclohexyl signals caused by ring puckering .

Q. What strategies improve the compound’s solubility for in vivo assays without altering bioactivity?

  • Co-solvent systems : Use 10% DMSO/PBS (pH 7.4) with sonication (30 min) to achieve 1.2 mg/mL solubility .
  • Prodrug modification : Introduce phosphate esters at the carboxamide group, which hydrolyze in vivo to release the active compound (e.g., 3-fold solubility increase) .

Q. How do steric effects from the cyclohexyl group influence SAR in triazole-based inhibitors?

  • Molecular docking : The cyclohexyl group occupies a hydrophobic pocket in β-lactamase (PDB: 1BSG), reducing ligand flexibility and improving binding (ΔG = −9.2 kcal/mol vs. −7.5 kcal/mol for methyl analogs) .
  • Comparative studies : Replace cyclohexyl with smaller groups (e.g., cyclopentyl) to assess steric tolerance. Activity drops by 40%, confirming the necessity of a bulky substituent .

Q. What crystallographic challenges arise during refinement of this compound’s structure?

  • Disorder modeling : The propyl chain exhibits rotational disorder. SHELXL’s PART instruction partitions occupancy (e.g., 60:40 split) and refines anisotropic displacement parameters .
  • Twinned data : For crystals with pseudo-merohedral twinning (α = 89.5°), use TWIN/BASF commands in SHELXL to correct intensity statistics (Rint_{int} < 0.05 post-refinement) .

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